6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Description
The compound 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a pyrazolo[3,4-b]pyridine derivative featuring a cyclopropyl group at position 6, a 4-methoxyphenyl substituent at position 1, and a carbohydrazide (-CONHNH₂) functional group at position 2.
Properties
IUPAC Name |
6-cyclopropyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-10-16-14(18(24)21-19)9-15(11-3-4-11)20-17(16)23(22-10)12-5-7-13(25-2)8-6-12/h5-9,11H,3-4,19H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJWUPVYCJUSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NN)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound that belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H19N3O3
- Molecular Weight : 337.37 g/mol
- CAS Number : 937600-12-9
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. For instance, a related compound (Compound 9a) showed an IC50 value of 2.59 µM against HeLa cells, comparable to the standard drug doxorubicin (IC50 = 2.35 µM) .
The anticancer activity of these compounds is attributed to several mechanisms:
- Cell Cycle Arrest : Compound 9a induces cell cycle arrest at the S phase in HeLa cells, while another derivative (Compound 14g) causes G2/M phase arrest in MCF7 cells .
- Induction of Apoptosis : Significant levels of early and late apoptosis were observed in HeLa cells treated with Compound 9a compared to control groups .
- Inhibition of Kinases : Pyrazolo[3,4-b]pyridines have shown inhibitory effects on cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation .
Table 1: Biological Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9a | HeLa | 2.59 | Cell cycle arrest at S phase; apoptosis induction |
| 14g | MCF7 | 4.66 | Cell cycle arrest at G2/M phase; apoptosis induction |
| Doxorubicin | HeLa | 2.35 | Topoisomerase inhibition |
Case Study: Anticancer Efficacy
A study evaluated various derivatives of pyrazolo[3,4-b]pyridine against multiple cancer cell lines including HeLa, MCF7, and HCT116. The results indicated that modifications in the phenyl ring significantly influenced the anticancer potency. For example:
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- 4-Methoxyphenyl vs. In contrast, the 4-fluorophenyl substituent (electron-withdrawing) may reduce electron density but increase metabolic stability .
- Cyclopropyl vs.
Functional Group Impact on Bioactivity
- Carbohydrazide (-CONHNH₂): This group provides hydrogen-bonding donors, improving interactions with polar residues in enzymes (e.g., antimicrobial targets ). Compared to carboxylic acid (-COOH) or ester (-COOCH₃) derivatives, carbohydrazides may exhibit altered solubility and pharmacokinetic profiles.
Q & A
Q. What are the common synthetic routes for 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with pyrazole or pyridine derivatives. For example, pyrazole-4-carbaldehydes can act as building blocks for fused heterocycles via cyclocondensation with hydrazine hydrate or other nucleophiles . In a four-step approach, intermediates like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile are functionalized to yield carbohydrazide derivatives through hydrazine-mediated substitutions . Key intermediates include pyrazolo[3,4-b]pyridine carbonitriles and hydrazide precursors, which are critical for introducing the cyclopropyl and 4-methoxyphenyl groups.
Q. Which spectroscopic techniques are typically employed to confirm the structural integrity of this compound?
Structural confirmation relies on a combination of 1H/13C NMR (to identify proton and carbon environments), FT-IR (to verify carbonyl and hydrazide N–H stretches), and mass spectrometry (for molecular ion validation). X-ray crystallography is used for unambiguous stereochemical determination, as demonstrated in studies of analogous pyrazolo[3,4-b]pyridine derivatives . Elemental analysis ensures stoichiometric purity.
Q. How can researchers assess the purity of this carbohydrazide derivative during synthesis?
Purity is evaluated via HPLC (using C18 columns and UV detection at 254 nm) and TLC (silica gel plates with ethyl acetate/hexane eluents). Melting point consistency and differential scanning calorimetry (DSC) further confirm crystallinity and absence of polymorphic impurities .
Q. What are the reported biological activities of structurally related pyrazolo[3,4-b]pyridine derivatives?
Analogous compounds exhibit antimicrobial, anticancer, and kinase-inhibitory properties. For instance, pyrazolo[3,4-b]pyrazine derivatives showed activity against Staphylococcus aureus and Candida albicans , while pyrazolo[4,3-c]pyridin-4(5H)-ones demonstrated ATP-competitive binding to kinases . These activities are attributed to the heterocyclic core’s hydrogen-bonding capacity and substituent-driven target selectivity.
Q. What are the standard protocols for evaluating the stability of this compound under various storage conditions?
Stability studies involve accelerated degradation tests under pH variations (1–13), thermal stress (40–60°C), and light exposure (ICH Q1B guidelines). Samples are analyzed via HPLC at intervals to monitor decomposition products like carbon oxides or nitrogen derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield and selectivity in the synthesis of this compound, particularly in cyclopropane ring formation?
Cyclopropane introduction often requires transition-metal catalysis (e.g., palladium or copper) to facilitate cross-coupling or cycloaddition reactions. Solvent optimization (DMF or toluene) and temperature control (reflux vs. RT) improve regioselectivity . Design of Experiments (DoE) methodologies, such as factorial design, can systematically optimize variables like reagent stoichiometry and reaction time .
Q. What methodologies are recommended for resolving contradictions in biological activity data between this compound and its structural analogs?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or structural nuances (e.g., electron-withdrawing substituents). Researchers should perform meta-analyses of published data, validate assays using standardized protocols (CLSI guidelines), and conduct SAR studies to isolate critical functional groups. For example, replacing the 4-methoxyphenyl group with halogenated analogs could clarify activity trends .
Q. How can computational chemistry tools be integrated to predict the binding affinity of this compound towards potential enzymatic targets?
Molecular docking (AutoDock Vina) and QSAR modeling can predict interactions with kinases or microbial enzymes. The pyrazolo[3,4-b]pyridine scaffold’s hydrogen-bonding motifs align with ATP-binding pockets, as seen in kinase inhibitors . MD simulations (AMBER/CHARMM) further assess binding stability under physiological conditions.
Q. What strategies are effective in modifying the hydrazide moiety to improve pharmacokinetic properties without compromising bioactivity?
Derivatization of the hydrazide group into 1,3,4-oxadiazoles or 1,2,4-triazoles enhances metabolic stability while retaining hydrogen-bonding capacity . Prodrug approaches (e.g., esterification) improve oral bioavailability, as demonstrated in pyrazolo[3,4-d]pyrimidine analogs .
Q. In crystallographic studies, what challenges arise in determining the three-dimensional structure of this compound, and how can they be addressed?
Challenges include crystal polymorphism and solvent inclusion. Slow evaporation from DMSO/water mixtures often yields suitable single crystals. Anomalous scattering (Cu-Kα radiation) and high-resolution data collection (synchrotron sources) mitigate weak diffraction patterns. For hydrazide derivatives, hydrogen-bonding networks complicate packing analysis, requiring advanced refinement software (ShelXL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
